2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Catalog No.
S6613467
CAS No.
112677-73-3
M.F
C7H14BrClN2O
M. Wt
257.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydroch...

CAS Number

112677-73-3

Product Name

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride

Molecular Formula

C7H14BrClN2O

Molecular Weight

257.55 g/mol

InChI

InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H

InChI Key

ZCOIRVRTSCJROW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CBr.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)CBr.Cl

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H14BrN2O·HCl. It is characterized by a bromoacetyl group attached to a 4-methylpiperazine ring, making it a significant intermediate in organic synthesis. This compound appears as a white crystalline solid that is soluble in water and polar organic solvents like methanol and ethanol. Its melting point ranges from 150 to 154 °C, and it has a molecular weight of approximately 250.56 g/mol.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to yield various products.
  • Hydrolysis: It can hydrolyze in the presence of water, resulting in the formation of corresponding acids or alcohols.

The mechanism of action typically involves the formation of covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or modify protein function, thereby affecting various biochemical pathways.

Research indicates that 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibits potent biological activities, including:

  • Anti-inflammatory: It has demonstrated significant anti-inflammatory effects.
  • Analgesic: The compound shows potential as an analgesic agent.
  • Antitumor: Studies suggest it may inhibit tumor growth and replication of certain viruses, such as herpes simplex virus type 1 and influenza virus A .

This compound has various applications across multiple fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs with therapeutic effects, including anti-inflammatory and analgesic medications.
  • Agrochemicals: It is utilized in the production of pesticides and herbicides.
  • Scientific Research: The compound is used in enzyme inhibition studies and protein modifications .

Ongoing research focuses on the interactions of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride with biological targets. Its ability to inhibit specific enzymes may provide insights into its potential therapeutic applications. Studies have shown that it can effectively inhibit the growth of various viruses, indicating its relevance in antiviral research .

Several compounds share structural similarities with 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride:

Compound NameStructure SimilarityUnique Features
1-Bromo-3-chloropropaneSimilar bromo groupDifferent reactivity and application profile
2-Bromoethylamine hydrobromideShares bromoethyl groupContains an amine instead of a piperazine ring
4-Bromo-1-buteneContains a bromo groupDifferent carbon chain structure

The uniqueness of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride lies in its combination of a bromoacetyl group and a 4-methylpiperazine ring. This specific structure imparts distinct reactivity and versatility as an intermediate in organic synthesis, making it valuable across various scientific disciplines.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.99780 g/mol

Monoisotopic Mass

255.99780 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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